molecular formula C7H8BrNO3 B2589885 Ethyl 3-bromo-5-methylisoxazole-4-carboxylate CAS No. 1254962-88-3

Ethyl 3-bromo-5-methylisoxazole-4-carboxylate

Cat. No.: B2589885
CAS No.: 1254962-88-3
M. Wt: 234.049
InChI Key: LURPTDYVMCBBPQ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-methylisoxazole-4-carboxylate is a chemical compound with the molecular formula C7H8BrNO3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-5-methylisoxazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the isoxazole, while oxidation can produce an isoxazole oxide .

Scientific Research Applications

Ethyl 3-bromo-5-methylisoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-5-methylisoxazole-4-carboxylate is unique due to the presence of the bromine atom, which makes it more reactive and versatile in chemical synthesis.

Properties

IUPAC Name

ethyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-4(2)12-9-6(5)8/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURPTDYVMCBBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254962-88-3
Record name ethyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of ethyl 2-pentynoate (16.09 mL, 138 mmol) in dichloromethane (80 mL) was added potassium carbonate (20.65 g, 147.9 mmol) and then a solution of hydroxycarbonimidic dibromide (20.0 g, 98.6 mmol) in dichloromethane (100 mL) was added. The reaction mixture was stirred at room temperature over night. The solvent was then removed and purification by filtration (silica, dichloromethane then ethyl acetate) afforded the title compound (26.3 g, 88%) as a light yellow oil. MS: m/e=234.0 [M]+.
Quantity
16.09 mL
Type
reactant
Reaction Step One
Quantity
20.65 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
88%

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